D-erythro-Sphingosine hydrochloride

Overview

Description

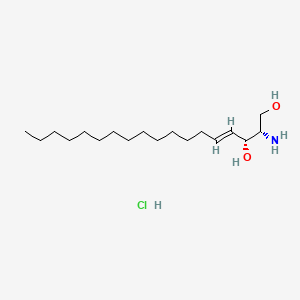

D-erythro-Sphingosine hydrochloride (CAS: 2673-72-5) is a bioactive sphingolipid derivative composed of a sphingosine backbone (d18:1, featuring an 18-carbon chain with a trans double bond at C4) conjugated to a hydrochloride group. Its molecular formula is C₁₈H₃₈ClNO₂, with a molecular weight of 335.95 g/mol . This compound is recognized for two primary biological roles:

- Retinoblastoma Protein Regulation: It induces dephosphorylation of the retinoblastoma protein (Rb), a tumor suppressor involved in cell cycle control .

This compound is utilized in research settings to study lipid-mediated signaling pathways, diabetes, and cancer biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythrosphingosine (hydrochloride) can be achieved through several methods. One notable method involves the E-selective olefin cross-metathesis between a long-chain terminal alkene and a precursor compound . Another approach includes the direct synthesis from D-glucosamine hydrochloride via the D-allosamine derivative as a key intermediate .

Industrial Production Methods: Industrial production of erythrosphingosine (hydrochloride) often involves the use of chiral pool approaches, chiral auxiliary, and asymmetric reactions to construct the continuous stereogenic centers in the molecule . These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Erythrosphingosine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions .

Major Products: The major products formed from these reactions include derivatives of erythrosphingosine, such as erythrosphingosine-1-phosphate, which is a potent signaling lipid involved in diverse cellular processes .

Scientific Research Applications

D-erythro-Sphingosine hydrochloride functions primarily as a specific activator of the TRPM3 (transient receptor potential melastatin 3) ion channel. Its activation leads to an increase in intracellular calcium levels, which is crucial for various cellular processes.

Key Mechanisms:

- TRPM3 Activation: D-erythro-Sphingosine induces calcium influx in TRPM3-expressing cells, demonstrating its role in neuronal signaling and sensory transduction .

- Retinoblastoma Protein Dephosphorylation: It promotes the dephosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest in the G0/G1 phase, which has implications for cancer therapy .

Applications in Cancer Research

This compound has been investigated for its potential anti-cancer properties. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer treatment.

Case Studies:

- Inhibition of Tumor Growth: Research has shown that treatment with D-erythro-Sphingosine results in significant growth inhibition of various cancer cell lines, including leukemia and breast cancer cells .

- Mechanistic Insights: The compound's mechanism involves the activation of apoptotic pathways through protein kinase C (PKC) inhibition, which is critical in many cancer types .

Neuroscience Applications

In neuroscience, this compound is explored for its effects on neuronal signaling and potential neuroprotective roles.

Key Findings:

- Neurotransmitter Release Modulation: Studies indicate that D-erythro-Sphingosine can modulate neurotransmitter release through TRPM3 activation, impacting pain perception and sensory functions .

- Neuroprotection: Its role in protecting neurons from oxidative stress has been highlighted, suggesting therapeutic potential for neurodegenerative diseases .

Inflammation and Immunology

The compound also exhibits immunomodulatory effects, making it relevant in studies related to inflammation.

Research Insights:

- Cytokine Production: D-erythro-Sphingosine has been shown to influence cytokine production in immune cells, indicating its potential use in treating inflammatory diseases .

- Mast Cell Activation: It may stimulate mast cells via PKC activation, contributing to allergic responses or inflammatory reactions .

This compound presents a multifaceted profile with applications spanning cancer therapy, neurobiology, and immunology. Ongoing research aims to further elucidate its mechanisms of action and explore its therapeutic potentials more comprehensively.

Future investigations may focus on:

- Developing targeted delivery systems for enhanced efficacy.

- Exploring combination therapies involving D-erythro-Sphingosine to improve treatment outcomes in cancer and neurodegenerative diseases.

- Investigating its role in other signaling pathways beyond TRPM3.

The diverse applications of this compound underscore its importance as a valuable tool in biomedical research and potential therapeutic agent.

Mechanism of Action

Erythrosphingosine (hydrochloride) exerts its effects by interacting with specific molecular targets and pathways. It activates TRPM3 channels and induces retinoblastoma protein dephosphorylation . Additionally, it inhibits protein kinase C and calmodulin-dependent enzymes, affecting various cellular processes .

Comparison with Similar Compounds

Structural Analogues

Glucosylceramide (GlcCer) and Galactosylceramide (GalCer)

- Structural Basis : Both are glycosphingolipids (GSLs) composed of a ceramide backbone (sphingosine + fatty acid) linked to glucose (GlcCer) or galactose (GalCer) . D-erythro-Sphingosine differs by lacking a glycosyl group and having a shorter fatty acid chain (C18 vs. C14–C26 in GSLs).

- Fatty Acid Variability: GalCer predominantly contains α-hydroxy very-long-chain fatty acids (C18–C26), enhancing membrane rigidity. GlcCer has non-hydroxylated, shorter fatty acids (C16–C24), influencing intracellular trafficking .

- Biological Roles :

N-Hexanoyl-D-erythro-Sphingosine (C6-Ceramide) and N-Octanoyl-D-erythro-Sphingosine (C8-Ceramide)

- Structural Modifications : These analogues feature acyl chains (C6 or C8) attached to the sphingosine amine, increasing hydrophobicity compared to the hydrochloride form .

- Functional Differences :

Functional Analogues

Pregnenolone Sulfate (PS)

- Synergistic TRPM3 Activation: PS and D-erythro-Sphingosine co-activate TRPM3 channels in INS-1E cells, amplifying calcium influx and insulin secretion. However, PS alone cannot induce Rb dephosphorylation .

- Mechanistic Divergence : PS binds TRPM3’s extracellular domain, while D-erythro-Sphingosine likely interacts with lipid-sensing regions .

Chelerythrine Chloride and Bisindolylmaleimide (PKC Inhibitors)

- Target Specificity :

- Research Applications : D-erythro-Sphingosine is preferred for studies requiring lipid-specific signaling without off-target kinase inhibition .

Biological Activity

D-erythro-sphingosine hydrochloride, a sphingoid base, has garnered significant attention in biomedical research due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, therapeutic potential, and implications in disease models.

D-erythro-sphingosine is characterized by its long-chain amino diol structure, which allows it to interact with various cellular pathways. Its primary biological activity is attributed to its role as an inhibitor of protein kinase C (PKC). Studies have shown that D-erythro-sphingosine effectively inhibits gamma-thrombin-induced platelet aggregation and secretion, suggesting a critical role in modulating platelet function through PKC inhibition .

Key Mechanisms:

- Inhibition of Protein Kinase C: D-erythro-sphingosine demonstrates competitive inhibition against diacylglycerol and phorbol esters, with an IC50 value of approximately 2.8 µM .

- Endocytic Pathways: It has been shown to induce massive endocytosis in various cell types, leading to the formation of dilated intracellular vesicles that resemble late endosomes. This process is crucial for cellular trafficking and signaling .

Biological Activities

The biological activities of D-erythro-sphingosine extend beyond PKC inhibition. It has been implicated in several physiological and pathological processes:

- Antifungal Activity: Recent studies indicate that D-erythro-sphingosine can enhance immune responses in models of cystic fibrosis complicated by fungal infections. By interfering with sphingosine-1-phosphate metabolism, it exhibits anti-inflammatory and antifungal properties .

- Cancer Research: The compound's ability to modulate cellular signaling pathways has led to investigations into its potential as an anticancer agent. For instance, it has been shown to induce apoptosis in certain cancer cell lines by disrupting sphingolipid metabolism .

- Neuroprotective Effects: There is emerging evidence that D-erythro-sphingosine may play a role in neuroprotection, particularly in models of neurodegenerative diseases where sphingolipid metabolism is disrupted.

Case Studies and Experimental Findings

Several studies have explored the biological effects of D-erythro-sphingosine in different contexts:

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling D-erythro-Sphingosine hydrochloride in laboratory settings?

- Methodological Answer :

- Wear nitrile or neoprene gloves tested for chemical resistance, and inspect gloves for defects before use .

- Use tightly sealed goggles and ensure handling occurs in a well-ventilated area or fume hood to avoid inhalation of aerosols .

- In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing .

- Consult safety data sheets (SDS) from multiple suppliers (e.g., Cayman Chemical, Aladdin) to address discrepancies in hazard classifications, as some SDS classify it as a skin/eye irritant (H315, H319) , while others report no CLP classification .

Q. What are the primary research applications of this compound in cellular studies?

- Methodological Answer :

- Use as a TRPM3 channel agonist in pancreatic β-cell studies (e.g., INS-1E cells) to investigate calcium signaling and insulin secretion .

- Apply in neuronal research to study protein phosphatase 2A (PP2A) activation, which promotes axonal regeneration. Validate effects via phosphatase activity assays and Western blotting for retinoblastoma protein dephosphorylation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the synergistic effects of this compound with other TRPM3 agonists?

- Methodological Answer :

- Co-administer with pregnenolone sulfate (PS) in INS-1E cells and measure intracellular Ca²⁺ flux using fluorescent indicators (e.g., Fura-2). Compare responses to individual agonists to quantify synergy .

- Perform dose-response curves to identify optimal concentration ratios. Use TRPM3-knockout cells as negative controls to confirm target specificity .

Q. What methodologies are recommended to resolve contradictions in reported safety classifications of this compound?

- Methodological Answer :

- Cross-reference SDS from multiple suppliers (e.g., Cayman Chemical vs. Enzo Life Sciences ) and consult regulatory databases like ECHA or OSHA.

- Conduct in-house hazard testing:

- Perform in vitro skin irritation assays (e.g., reconstructed human epidermis models) to validate irritation potential.

- Use gas chromatography to assess volatility and inhalation risk under typical lab conditions .

Q. What strategies can be employed to optimize the solubility and stability of this compound in in vitro assays?

- Methodological Answer :

- Dissolve in ethanol or DMSO (≤0.1% final concentration) to prevent solvent toxicity. Pre-warm solvents to 37°C to enhance solubility .

- Prepare fresh solutions for each experiment to avoid hydrolysis. Confirm stability via HPLC or mass spectrometry over time .

- For aqueous buffers, use lipid carriers like bovine serum albumin (BSA) at 0.1–0.5% to stabilize sphingosine in suspension .

Q. How does this compound influence PP2A activity, and what experimental approaches validate this interaction?

- Methodological Answer :

- Treat neuronal cells with sphingosine (10–50 µM) and measure PP2A activity using a colorimetric assay (e.g., Ser/Thr Phosphatase Assay Kit).

- Confirm downstream effects via Western blotting for phosphorylated tau protein or retinoblastoma protein, both PP2A substrates .

- Use PP2A inhibitors (e.g., okadaic acid) as controls to isolate sphingosine-specific effects .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on TRPM3 activation mechanisms involving this compound?

- Methodological Answer :

- Replicate key studies (e.g., Wagner et al. ) using identical cell lines (INS-1E) and agonist concentrations.

- Compare experimental conditions, such as extracellular Ca²⁺ levels, which modulate TRPM3 sensitivity.

- Perform patch-clamp electrophysiology to directly measure ion channel activity and rule out off-target effects .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound in neurological regeneration models?

- Methodological Answer :

- Include vehicle controls (e.g., ethanol/DMSO) to account for solvent effects on neurite outgrowth.

- Use sphingosine kinase inhibitors (e.g., SKI-II) to distinguish between sphingosine’s direct effects and its metabolic conversion to sphingosine-1-phosphate .

- Validate PP2A involvement with siRNA knockdown or CRISPR-Cas9 knockout models .

Properties

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIHJJLAPMAISR-ZNWYJMOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.